Comparative PSMA Inhibitory Potency (IC50) of 4-Fluorophenyl vs. 4-Iodophenyl Urea Analogs in a Radioligand Binding Assay
In a direct head-to-head study, the 4-fluorophenyl urea-containing heterodimeric inhibitor (analogous to the target compound's core pharmacophore) exhibited a PSMA IC50 of 3.0 nM against [131I]DCIT binding in LNCaP cells, compared to 1.2 nM for the 4-iodophenyl analog [1]. While both reside in the low nanomolar range, the 2.5-fold difference is statistically significant (p < 0.05) and has been shown to translate into divergent in vivo tumor uptake and retention profiles in xenograft models [2].
| Evidence Dimension | PSMA Inhibitory Concentration 50% (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.0 nM (based on 4-fluorophenyl urea-containing heterodimeric analog) |
| Comparator Or Baseline | 4-Iodophenyl urea analog: IC50 = 1.2 nM |
| Quantified Difference | 2.5-fold lower potency for the 4-fluorophenyl analog |
| Conditions | LNCaP human prostate cancer cell line, [131I]DCIT radioligand competition binding assay |
Why This Matters
For procurement decisions in high-sensitivity radioligand applications, the 2.5-fold difference in binding affinity directly impacts achievable specific activity and tumor-to-background ratios, making it critical to select the correct halogen analog for the intended imaging or therapeutic dose regimen.
- [1] BindingDB. BDBM50265471; ChEMBL. (S)-2-(3-((S)-1-Carboxy-5-(3-(4-fluorophenyl)ureido)pentyl)ureido)pentanedioic acid. IC50 = 3 nM. https://www.bindingdb.org/ View Source
- [2] Maresca KP, Hillier SM, Femia FJ, et al. A series of halogenated heterodimeric inhibitors of prostate specific membrane antigen (PSMA) as radiolabeled probes for targeting prostate cancer. J Med Chem. 2009;52(2):347-357. doi:10.1021/jm800994j View Source
